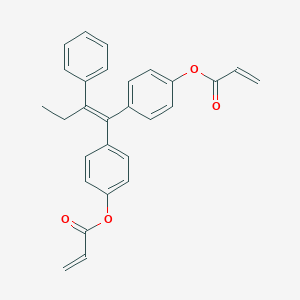
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene, commonly known as BAPB, is a synthetic compound that belongs to the class of diacrylate monomers. BAPB has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as material science, biomedical engineering, and polymer chemistry.
Mecanismo De Acción
The mechanism of action of BAPB is not well understood. However, it is believed that BAPB acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing the mechanical strength and stability of the resulting material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of BAPB. However, studies have shown that BAPB is non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BAPB is its ease of synthesis and high purity. BAPB is also highly soluble in organic solvents, making it easy to handle and process. However, one of the limitations of BAPB is its high reactivity, which can lead to unwanted side reactions during polymerization.
Direcciones Futuras
There are several future directions for research on BAPB. One potential direction is the development of new synthetic methods for BAPB that are more efficient and sustainable. Another direction is the investigation of the biological properties of BAPB and its potential applications in drug delivery and tissue engineering. Additionally, the development of new copolymers based on BAPB could lead to the discovery of new materials with unique properties and applications.
Métodos De Síntesis
BAPB can be synthesized using a simple and efficient method called the Friedel-Crafts acylation reaction. The reaction involves the acylation of phenylbutadiene with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is a pale yellow crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
BAPB has been extensively studied for its potential applications in various fields such as material science, biomedical engineering, and polymer chemistry. In material science, BAPB has been used as a building block for the synthesis of high-performance polymers with excellent mechanical and thermal properties. In biomedical engineering, BAPB has been used as a cross-linking agent for the preparation of hydrogels for tissue engineering and drug delivery applications. In polymer chemistry, BAPB has been used as a monomer for the synthesis of various copolymers with unique properties such as high glass transition temperature and low shrinkage.
Propiedades
Número CAS |
110008-64-5 |
|---|---|
Nombre del producto |
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Fórmula molecular |
C28H24O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3 |
Clave InChI |
OEBRFBDLRQBKSA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Otros números CAS |
110008-64-5 |
Sinónimos |
1,1-BAPPE 1,1-bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
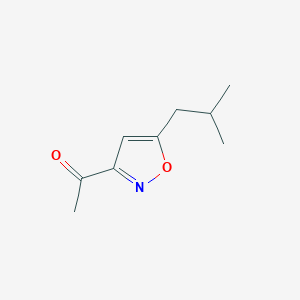
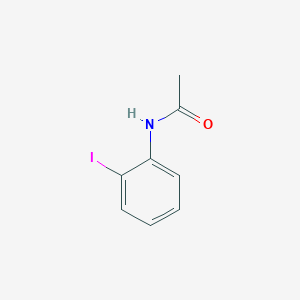
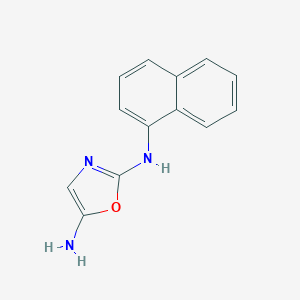


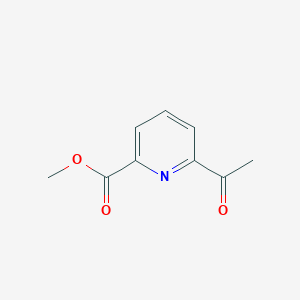
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
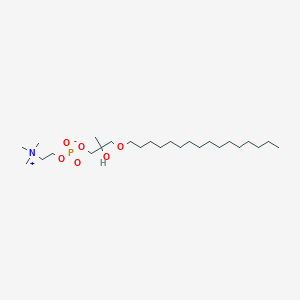
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)